1,7-Diisopropylnaphthalene
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Overview
Description
1,7-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where two isopropyl groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diisopropylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic alkylation of naphthalene using isopropyl alcohol or isopropyl chloride. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride or other Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,7-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1,7-Diisopropylnaphthalene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylnaphthalene: Similar in structure but with isopropyl groups at the 1 and 3 positions.
1,4-Diisopropylnaphthalene: Isopropyl groups at the 1 and 4 positions.
1,6-Diisopropylnaphthalene: Isopropyl groups at the 1 and 6 positions.
Uniqueness
1,7-Diisopropylnaphthalene is unique due to the specific positioning of its isopropyl groups, which can influence its chemical reactivity and physical properties. This positioning can lead to different steric and electronic effects compared to other isomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94133-80-9 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,7-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-8-13-6-5-7-15(12(3)4)16(13)10-14/h5-12H,1-4H3 |
InChI Key |
XNSUVOOWWSAQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=CC=C2C(C)C)C=C1 |
Origin of Product |
United States |
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